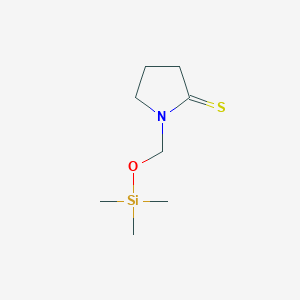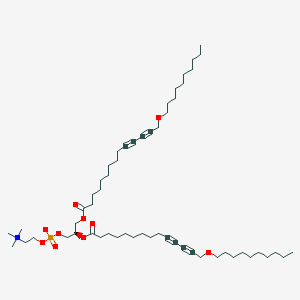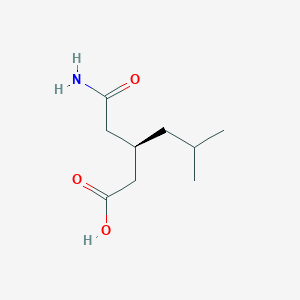
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S . It is used in various applications in chemistry and material sciences .
Synthesis Analysis
The synthesis of 1,2,5-thiadiazole 1,1-dioxides, including 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, involves several steps. The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides include the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is characterized by the presence of a 1,2,5-thiadiazole 1,1-dioxide motif. The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .Chemical Reactions Analysis
The chemical reactivity of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide is quite interesting. For instance, the double bonds of 1,2,5-thiadiazole dioxide can be oxidized to furnish fused bis-oxaziridine derivatives .Scientific Research Applications
Unusual Product Formation
A study demonstrated that treating a 1,2,5-thiadiazolidine 1,1-dioxide-derived phenylthiomethyl ether with sulfuryl chloride yielded an unexpected dimeric product. This finding, confirmed through X-ray crystallography, suggests potential applications in chemical synthesis and structural analysis (Dou et al., 2009).
Role in Mitsunobu-like Processes
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide has been identified as an effective reagent in Mitsunobu-like processes. It acts as a stable source of the [Ph3P]+ species, facilitating efficient coupling between alcohols and carboxylic or nitrogen acids (Castro et al., 1994).
Enzyme Inhibition Potential
A series of substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides were synthesized and found to efficiently inactivate human leukocyte elastase and cathepsin G in a time-dependent manner. This suggests its potential in developing enzyme inhibitors (Groutas et al., 1994).
Application in Molecular Orbital Calculations
Studies on 1,2,5-thiadiazole 1,1-dioxide derivatives, including crystallographic and molecular orbital calculations, have revealed insights into their electronic structure, conformation, and reactivity. This research has applications in the fields of physical organic chemistry and material science (Castellano et al., 1998).
Tautomeric Behavior Studies
The tautomeric behavior of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide has been investigated using spectroscopic methods, providing important insights into its molecular conformation and potential pharmaceutical applications (Erturk et al., 2016).
Antimicrobial Agent Synthesis
Novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, derived from 1,2,5-thiadiazolidine 1,1-dioxides, have been synthesized and shown to exhibit promising antibacterial activities, particularly against Gram-positive bacteria (Bhatt et al., 2013).
Future Directions
The future research directions involving 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide could include exploring its potential uses in the construction of functional molecular materials. Its magnetic properties and the ability to form coordination compounds make it a promising candidate for such applications .
properties
IUPAC Name |
3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-4(2)3-5-9(7,8)6-4/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQZPBIEYKQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNS(=O)(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437413 | |
| Record name | 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide | |
CAS RN |
144432-67-7 | |
| Record name | 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

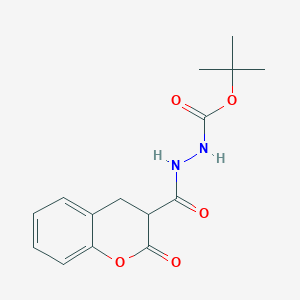

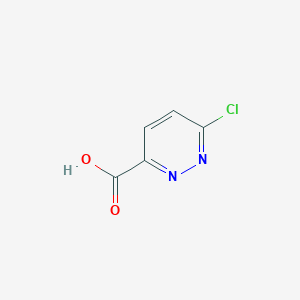
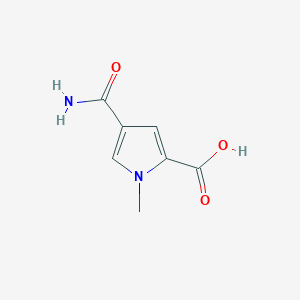
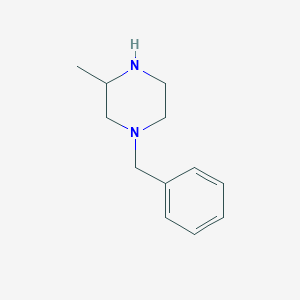
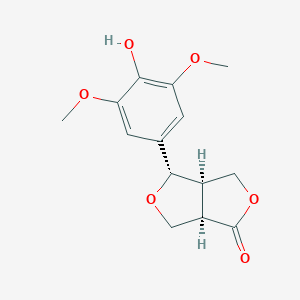

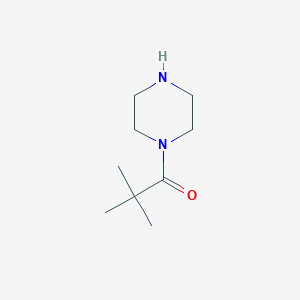
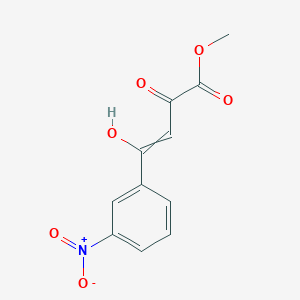
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
